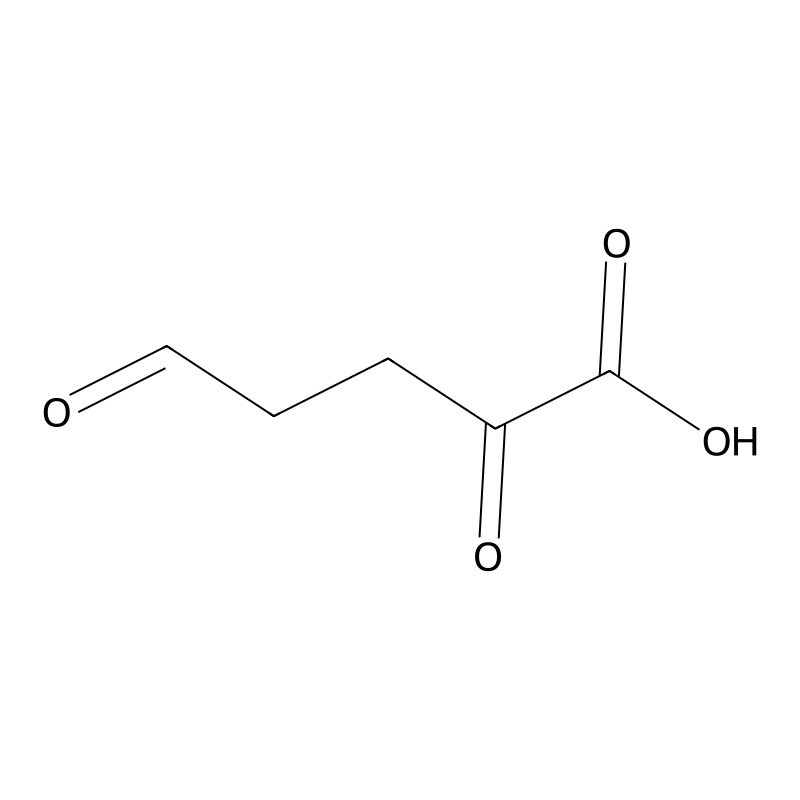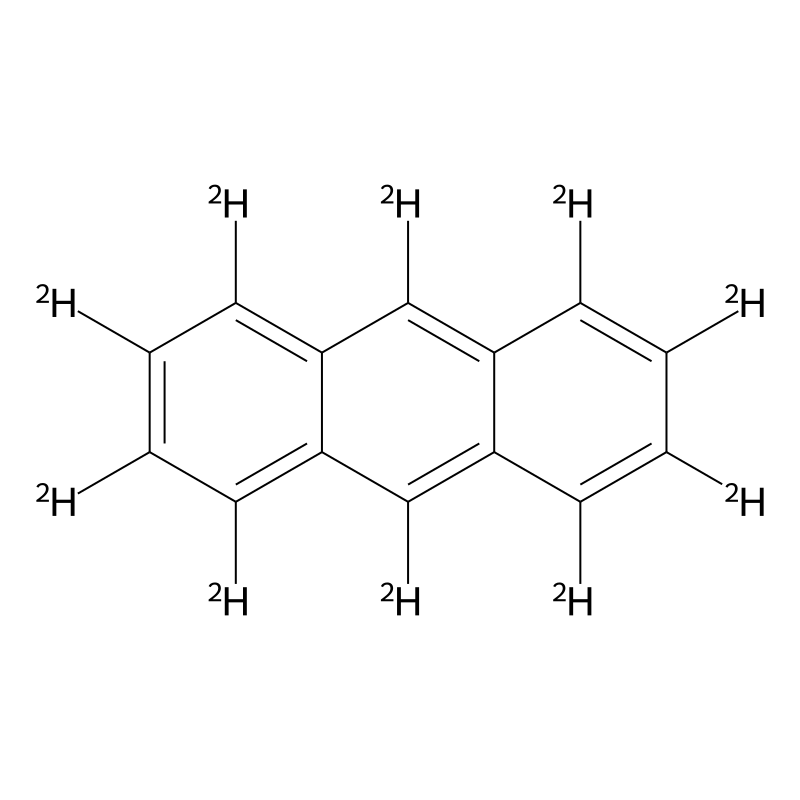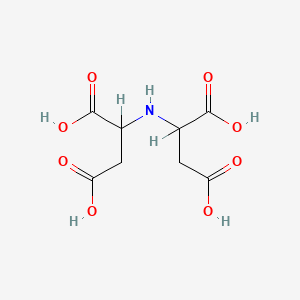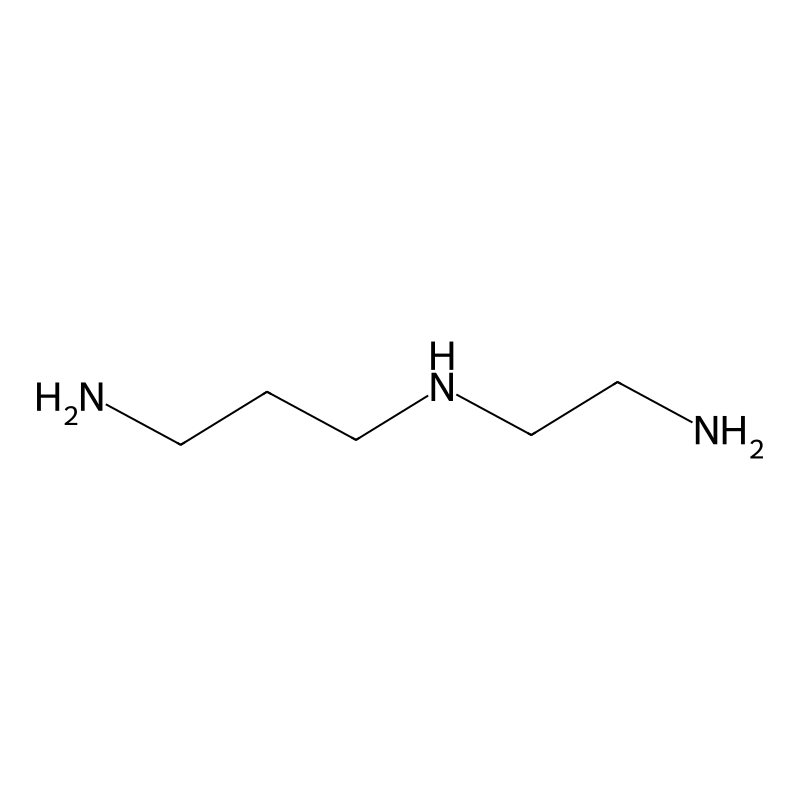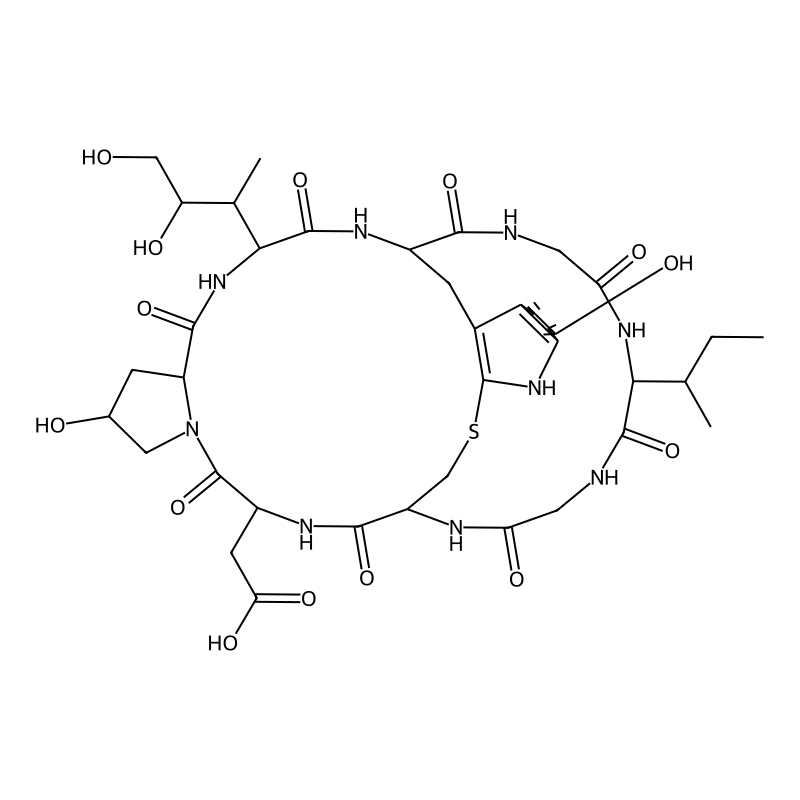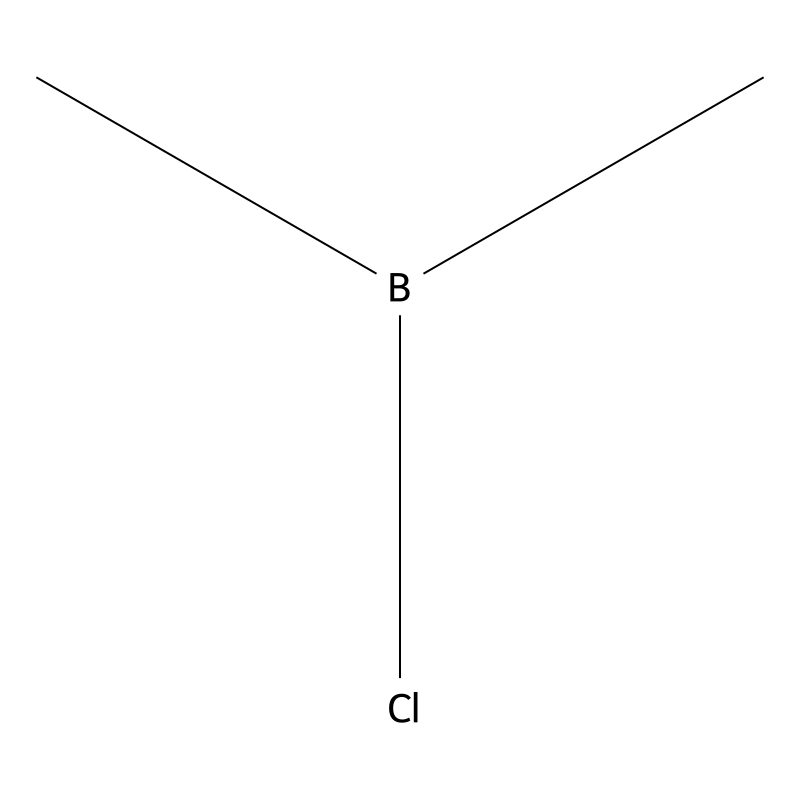Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate, also known as methyl (triphenylphosphoranylidene)acetate, is a chemical compound with the molecular formula and a molecular weight of 334.35 g/mol. This compound appears as a white to off-white powder and has a melting point ranging from 168 to 172 °C . It is primarily used in organic synthesis, particularly as a Wittig reagent for the homologation of aldehydes to α,β-unsaturated esters, and in the synthesis of pyrazoles through reactions with diazo compounds .
- Wittig Reaction: This compound is utilized as a reagent in the Wittig reaction, where it facilitates the conversion of aldehydes into corresponding alkenes by forming an alkene from a phosphonium ylide .
- Synthesis of Pyrazoles: It reacts efficiently with methyl diazoacetate in the presence of triethylamine to yield pyrazole derivatives, showcasing its utility in heterocyclic chemistry .
- Formation of α,β-Unsaturated Esters: The compound can also be employed to synthesize α,β-unsaturated esters from aldehydes, highlighting its versatility in organic synthesis .
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate can be synthesized through several methods:
- Phosphonium Ylide Formation: The synthesis typically begins with the preparation of triphenylphosphine oxide, which is then reacted with methyl iodide to form the corresponding phosphonium salt. This salt can subsequently be treated with a suitable base to generate the ylide.
- Reactions with Acetic Acid Derivatives: The ylide formed can then react with acetic acid derivatives to yield methyl (triphenylphosphoranylidene)acetate through nucleophilic substitution reactions .
- Wittig Reaction Conditions: The compound can also be synthesized using traditional Wittig reaction conditions involving aldehydes and phosphonium ylides.
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate has various applications in organic chemistry:
- Synthetic Intermediate: It serves as an important intermediate in the synthesis of complex organic molecules, particularly in creating unsaturated compounds.
- Research Tool: This compound is often used in academic research for studying reaction mechanisms and developing new synthetic methodologies.
- Pharmaceutical Chemistry: Its derivatives may find applications in drug development and synthesis due to their potential biological activities.
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate shares similarities with several related compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (triphenylphosphoranylidene)acetate | C21H19O2P | Used primarily for Wittig reactions |
| Triphenylphosphine oxide | C18H15O | A precursor for generating ylides |
| Methyl diazoacetate | C4H6N2O2 | Used in reactions with phosphonium ylides |
| Triphenyl(2-oxo-2-methoxyethylidene)phosphorane | C22H23O3P | Involves different reactivity patterns |
Uniqueness
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate stands out due to its specific structure that allows for efficient formation of carbon-carbon double bonds via the Wittig reaction while also being applicable in synthesizing heterocycles like pyrazoles. Its stability and reactivity make it a valuable tool in organic synthesis compared to other phosphonium ylides.


